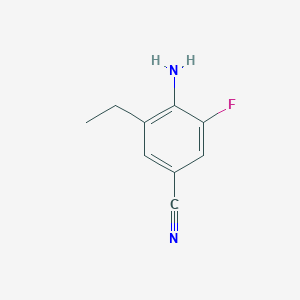

4-Amino-3-ethyl-5-fluorobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FN2 |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

4-amino-3-ethyl-5-fluorobenzonitrile |

InChI |

InChI=1S/C9H9FN2/c1-2-7-3-6(5-11)4-8(10)9(7)12/h3-4H,2,12H2,1H3 |

InChI Key |

CZLZPDVKKYQNRA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)C#N)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Ethyl 5 Fluorobenzonitrile

Established Synthetic Routes to 4-Amino-3-ethyl-5-fluorobenzonitrile

While a definitive, standardized route for the synthesis of this compound is not extensively documented in widely available scientific literature, plausible synthetic pathways can be devised based on established organic chemistry principles and reactions for analogous structures. These routes typically involve multi-step sequences starting from more readily available precursors.

Multi-step Preparations from Readily Available Precursors (e.g., 4-amino-3-fluorobenzonitrile)

A logical starting material for the synthesis is 4-amino-3-fluorobenzonitrile (B1272301) . This precursor already contains the desired amino, cyano, and fluoro groups in the correct relative positions (para, meta, and meta, respectively, to each other). The key transformation would then be the selective introduction of an ethyl group at the C5 position, ortho to the amino group and meta to the cyano group.

A potential synthetic sequence is outlined below:

Protection of the Amino Group: The highly activating and ortho-, para-directing amino group in 4-amino-3-fluorobenzonitrile would likely need to be protected to prevent side reactions and to modulate its directing effect. Acylation, for instance with acetic anhydride (B1165640), would convert the amino group to an acetamido group. This group is still ortho-, para-directing but is less activating than the amino group, offering better control over subsequent reactions.

Ortho-Ethylation: The introduction of the ethyl group ortho to the protected amino group is a crucial step. A Friedel-Crafts alkylation reaction could be considered. However, direct ethylation of such a substituted ring can be challenging due to potential issues with regioselectivity and polysubstitution. More controlled methods for ortho-alkylation of anilines and their derivatives have been developed. For instance, acid-catalyzed ortho-alkylation of anilines with alkenes (like ethene) or their precursors has been reported, although the substrate scope and compatibility with other functional groups need to be considered.

Deprotection: Following the successful introduction of the ethyl group, the protecting group on the nitrogen atom would be removed. For an acetamido group, this is typically achieved by acid or base hydrolysis to regenerate the free amino group, yielding the final product, this compound.

An alternative approach could involve starting with a different precursor, such as a substituted aniline (B41778) or benzonitrile (B105546), and introducing the required functional groups in a different order. For example, starting with a 3-ethyl-5-fluoroaniline and then introducing the cyano group at the para position.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection | Acetic anhydride, pyridine (B92270) | 4-Acetamido-3-fluorobenzonitrile |

| 2 | Ethylation | Ethylene, strong acid catalyst (e.g., triflic acid) or other ortho-alkylation methods | 4-Acetamido-3-ethyl-5-fluorobenzonitrile |

| 3 | Deprotection | Acid hydrolysis (e.g., aq. HCl, heat) | This compound |

Key Reaction Steps and Mechanistic Considerations

The critical step in the proposed synthesis is the regioselective ethylation of the aromatic ring. The acetamido group is a moderately activating, ortho-, para-director. In 4-acetamido-3-fluorobenzonitrile, the positions ortho to the acetamido group are C3 and C5. The C3 position is already substituted with a fluorine atom. Therefore, electrophilic substitution is directed to the C5 position. The fluorine atom is a deactivating group but is also an ortho-, para-director. The nitrile group is a deactivating meta-director. The combined directing effects of the acetamido and fluoro groups would favor the substitution at the C5 position.

The mechanism of Friedel-Crafts alkylation involves the generation of an electrophile (in this case, an ethyl cation or a polarized ethene-acid complex) which then attacks the electron-rich aromatic ring. A subsequent loss of a proton restores the aromaticity. The choice of catalyst and reaction conditions is crucial to minimize side reactions such as polyalkylation and rearrangement.

Retrosynthetic Analysis Approaches

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials.

For This compound , a primary disconnection can be made at the C-ethyl bond. This leads to a synthon of an ethyl cation (or its equivalent) and an aniline derivative. This suggests a Friedel-Crafts alkylation as a possible forward reaction.

A retrosynthetic breakdown could be as follows:

Target Molecule: this compound

Disconnection 1 (C-N bond of the amino group): This is not a primary disconnection strategy for aromatic amines, which are typically synthesized by reduction of a nitro group or amination of an aryl halide. A more plausible approach is a functional group interconversion (FGI).

FGI: The amino group can be retrosynthetically converted to a nitro group. This leads to 4-nitro-3-ethyl-5-fluorobenzonitrile. The nitro group can be introduced via nitration.

Disconnection 2 (C-C bond of the ethyl group): This disconnection on 4-nitro-3-ethyl-5-fluorobenzonitrile suggests an electrophilic substitution (ethylation) on a 4-nitro-3-fluorobenzonitrile precursor.

Disconnection 3 (C-C bond of the cyano group): This suggests a Sandmeyer reaction on a corresponding aniline or a nucleophilic aromatic substitution on an aryl halide.

This retrosynthetic analysis suggests an alternative synthetic route starting from a fluorinated and ethylated benzene (B151609) derivative, followed by nitration, cyanation, and reduction of the nitro group. The choice of the most efficient route depends on the availability and cost of starting materials, as well as the yields and selectivities of the individual steps.

Emerging Synthetic Strategies and Process Optimization

Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and environmentally friendly methods. These principles are applicable to the synthesis of specialized chemicals like this compound.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of organic transformations. For the synthesis of this compound, catalytic methods could be employed in several key steps:

Catalytic Ortho-Alkylation: Instead of traditional Friedel-Crafts conditions which often require stoichiometric amounts of Lewis acids and can suffer from poor selectivity, catalytic methods for ortho-alkylation of anilines are being developed. These can involve transition metal catalysts (e.g., rhodium, ruthenium) or organocatalysts that can direct the alkylation to the ortho position with high selectivity. rsc.org The use of such catalysts could improve the yield and reduce waste in the ethylation step.

Catalytic C-H Activation: A more direct and atom-economical approach would be the direct C-H ethylation of a suitable precursor, avoiding the need for pre-functionalized starting materials. Research into transition-metal-catalyzed C-H activation and functionalization is a rapidly advancing field and could offer a more streamlined synthesis in the future.

Green Chemistry Principles and Sustainable Synthesis Methodologies

Applying green chemistry principles to the synthesis of this compound would involve considerations such as:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all atoms from the starting materials into the final product. Direct C-H functionalization approaches are particularly advantageous in this regard.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring solvent-free reaction conditions or using more benign solvents like water or supercritical fluids. Mechanochemical methods, where reactions are induced by mechanical force in the absence of bulk solvents, are also gaining traction as a green synthetic tool. researchgate.net

Energy Efficiency: Utilizing catalytic methods that allow for lower reaction temperatures and pressures, thereby reducing energy consumption.

Renewable Feedstocks: While not immediately applicable to this specific molecule, the broader goal of green chemistry is to move towards the use of renewable starting materials.

For instance, in the fluorination step of a potential alternative synthesis, traditional methods like the Balz-Schiemann reaction often involve harsh conditions and the use of hazardous reagents. cardiff.ac.uk Newer, greener fluorination methods are being developed that use safer fluorinating agents and more environmentally friendly reaction conditions. rsc.orgchemijournal.com Similarly, the synthesis of the benzonitrile moiety itself can be approached from a green chemistry perspective, for example, through the catalytic dehydration of aldoximes derived from renewable aldehydes.

Strategies for Enhancing Synthetic Efficiency and Yield

One of the primary methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction , which involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt. lscollege.ac.inwikipedia.orgnih.gov The efficiency of this reaction is highly dependent on several factors. The diazotization step, which converts the starting aniline to a diazonium salt, must be carefully controlled, typically at low temperatures (0-5 °C), to prevent the decomposition of the unstable diazonium intermediate. The choice of the copper(I) salt and the reaction conditions for the subsequent cyanation step are also critical for maximizing the yield.

An alternative and often more versatile approach is palladium-catalyzed cyanation . rsc.orgnih.govacs.org This cross-coupling reaction typically involves an aryl halide (such as a bromo or iodo derivative) as the substrate and a cyanide source in the presence of a palladium catalyst and a suitable ligand. This method is known for its broad functional group tolerance and can often provide higher yields under milder conditions compared to the traditional Sandmeyer reaction. nih.govrsc.org

Strategies to enhance the yield and efficiency for these key transformations include:

Catalyst and Ligand Selection: In palladium-catalyzed cyanations, the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is paramount. Different ligands can significantly influence the catalytic activity and stability, thereby affecting the reaction rate and yield.

Optimization of Reaction Conditions: A systematic variation of reaction parameters such as temperature, solvent, and reaction time can lead to significant improvements in yield. For instance, the use of microwave irradiation has been shown to accelerate reaction times and, in some cases, improve yields in nucleophilic aromatic substitution reactions. researchgate.net

Choice of Cyanide Source: In palladium-catalyzed reactions, various cyanide sources can be employed, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is a less toxic alternative to other cyanide salts. nih.gov The choice of the cyanide source can impact the reaction's efficiency and safety profile.

Purification Techniques: The final yield and purity of the product are also dependent on the purification method. Column chromatography is a common technique for isolating the desired product from reaction byproducts and unreacted starting materials.

To illustrate the impact of reaction conditions on the yield of a key synthetic step, consider the hypothetical optimization of a palladium-catalyzed cyanation of a precursor, 3-bromo-5-ethyl-aniline, to form this compound. The following interactive data table presents plausible research findings from such an optimization study.

Table 1: Hypothetical Optimization of Palladium-Catalyzed Cyanation

| Entry | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | P(o-tol)₃ | Toluene | 100 | 24 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | Dioxane | 110 | 18 | 85 |

| 3 | PdCl₂(dppf) | - | DMF | 120 | 12 | 78 |

| 4 | Pd₂(dba)₃ | SPhos | t-BuOH | 100 | 20 | 92 |

| 5 | Pd(OAc)₂ | cataCXium A | NMP | 130 | 10 | 88 |

These hypothetical data demonstrate that a careful selection of the catalyst, ligand, solvent, and temperature can dramatically influence the final yield of the desired product.

Reactivity and Derivatization of 4 Amino 3 Ethyl 5 Fluorobenzonitrile

Chemical Transformations Involving the Aromatic Amino Group

The reactivity of the aromatic amino group in 4-Amino-3-ethyl-5-fluorobenzonitrile is characteristic of a substituted aniline (B41778). The presence of an ethyl and a fluorine group ortho to the amino group introduces steric hindrance and electronic effects that influence its nucleophilicity and reactivity in various transformations.

Acylation and Alkylation Reactions

The primary amino group of this compound readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often employed to protect the amino group during subsequent chemical manipulations. For instance, acetylation with acetic anhydride (B1165640) can yield N-(4-cyano-2-ethyl-6-fluorophenyl)acetamide. Due to the steric hindrance from the adjacent ethyl and fluoro groups, these reactions might require slightly more forcing conditions compared to unhindered anilines.

Alkylation of the amino group is also feasible, leading to the formation of secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging due to the possibility of multiple alkylations and potential side reactions. A more controlled approach involves reductive amination, where the amino compound reacts with an aldehyde or ketone in the presence of a reducing agent. Another effective method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a suitable catalyst, offering an atom-economical route to N-alkylated products. For sterically hindered anilines, specific catalytic systems, such as those based on manganese, have proven effective for selective mono-N-alkylation with alcohols.

Table 1: Examples of Acylation and Alkylation Reactions of Substituted Anilines

| Reaction Type | Reagents and Conditions | Product Type | Reference Compound Example |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine (B92270) | N-Acylated aniline | Acetanilide (B955) from aniline |

| Alkylation | Benzyl alcohol, t-BuOK, Toluene, 135 °C | N-Alkylated aniline | N-Benzylaniline from aniline |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl or N,N-Dialkyl aniline | N-Isopropylaniline from aniline and acetone |

Cyclocondensation Reactions and Heterocycle Formation

The amino group, in conjunction with the nitrile, can participate in cyclocondensation reactions to form various heterocyclic systems. While the para-disposition of the amino and nitrile groups in this compound does not favor direct intramolecular cyclization to form common five- or six-membered rings, it can react with bifunctional reagents to yield valuable heterocyclic structures.

For instance, condensation with α,β-unsaturated carbonyl compounds or β-diketones can lead to the formation of substituted quinolines or other fused heterocyclic systems, although this is more common with ortho-aminobenzonitriles. However, reactions with dicarbonyl compounds, such as 1,2-diketones, can lead to the formation of quinoxaline (B1680401) derivatives if the parent compound is first reduced to the corresponding diamine. The enaminonitrile-like character that can be induced in related systems suggests potential for cycloaddition reactions and the synthesis of diverse heterocyclic frameworks, including pyridines and pyrimidines. The synthesis of polycyclic heterocycles can also be achieved through multi-step sequences involving C-H functionalization followed by cyclization.

Reactions of the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including reduction, hydrolysis, and addition of nucleophiles.

Reduction and Hydrolysis Pathways

The nitrile group of this compound can be readily reduced to a primary amine, yielding (4-amino-3-ethyl-5-fluorophenyl)methanamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reduction provides a route to diamino compounds which are valuable building blocks in polymer and medicinal chemistry.

Hydrolysis of the nitrile group provides another important derivatization pathway. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, forming 4-amino-3-ethyl-5-fluorobenzoic acid. This reaction typically proceeds through an intermediate amide, which can sometimes be isolated under milder conditions. The resulting aminobenzoic acid is a useful precursor for the synthesis of various pharmaceuticals and other fine chemicals. A documented example shows the hydrolysis of the closely related 4-amino-3,5-difluorobenzonitrile (B171853) to 4-amino-3,5-difluorobenzoic acid using sodium hydroxide (B78521) followed by acidification. nih.gov

Table 2: Transformation Pathways of the Nitrile Group

| Reaction Type | Reagents and Conditions | Product Functional Group | Reference Reaction Example |

|---|---|---|---|

| Reduction | 1. LiAlH₄, THF; 2. H₂O | Primary Amine (-CH₂NH₂) | Reduction of benzonitrile (B105546) to benzylamine |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Hydrolysis of 4-amino-3,5-difluorobenzonitrile to 4-amino-3,5-difluorobenzoic acid nih.gov |

Diverse Chemical Additions to the Nitrile Moiety

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. For example, reaction of this compound with methylmagnesium bromide, followed by an aqueous workup, would be expected to produce 1-(4-amino-3-ethyl-5-fluorophenyl)ethanone.

The nitrile group can also participate in cycloaddition reactions. For instance, in the presence of a gold catalyst, nitriles can react with trifluoromethylated alkynes and an oxygen source to form 4-trifluoromethylated oxazoles. acs.org This highlights the potential for constructing more complex heterocyclic systems from the nitrile functionality of the title compound.

Chemical Modifications on the Aromatic Ring System

The aromatic ring of this compound is amenable to electrophilic aromatic substitution, with the positions of attack being governed by the directing effects of the existing substituents. The amino group is a powerful activating group and is ortho, para-directing. The ethyl group is a weakly activating, ortho, para-director, while the fluorine atom is a deactivating but ortho, para-directing substituent.

Given that the position para to the strongly activating amino group is occupied by the nitrile, electrophilic attack is directed to the positions ortho to the amino group. However, these positions are already substituted with ethyl and fluoro groups. Therefore, electrophilic substitution will occur at the remaining unsubstituted carbon atom, which is meta to the amino group and ortho to the nitrile group. The strong activating effect of the amino group, however, can make such reactions difficult to control, often leading to multiple substitutions if the reaction conditions are not carefully managed. byjus.com

To achieve selective substitution, the reactivity of the amino group is often attenuated by converting it to an amide. For example, bromination of the corresponding acetanilide derivative would be expected to yield a monobrominated product with the bromine atom introduced at the position ortho to the activating acetamido group and meta to the deactivating cyano group. Subsequent hydrolysis of the amide would then furnish the brominated aminobenzonitrile. Nitration of 2,6-dialkylanilines, which are structurally similar to the target molecule, often requires protection of the amino group to prevent oxidation and to control the regioselectivity of the nitration. google.comresearchgate.net

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Directing Effects | Predicted Major Product |

|---|

| Bromination | Br⁺ | -NH₂: strongly activating, o,p-directing -C₂H₅: weakly activating, o,p-directing -F: deactivating, o,p-directing -CN: deactivating, m-directing | 4-Amino-2-bromo-3-ethyl-5-fluorobenzonitrile (after protection/deprotection of the amino group) | | Nitration | NO₂⁺ | -NH₂: strongly activating, o,p-directing -C₂H₅: weakly activating, o,p-directing -F: deactivating, o,p-directing -CN: deactivating, m-directing | 4-Amino-3-ethyl-5-fluoro-2-nitrobenzonitrile (after protection/deprotection of the amino group) |

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (SEAr)

The benzene (B151609) ring of this compound is highly susceptible to electrophilic attack due to the presence of strongly activating amino and ethyl groups. The directing effects of all four substituents must be considered to predict the site of substitution.

Amino Group (-NH₂): A powerful activating group that donates electron density through resonance (+M effect), directing incoming electrophiles to the ortho and para positions.

Ethyl Group (-CH₂CH₃): A weakly activating group that donates electron density through inductive effects (+I effect) and hyperconjugation, also directing ortho and para. ucalgary.ca

Fluoro Group (-F): A deactivating group due to its strong inductive electron withdrawal (-I effect). However, it possesses a resonance-donating effect (+M effect) through its lone pairs, making it an ortho, para-director. wikipedia.orglibretexts.org The para-directing effect of fluorine can be particularly strong, sometimes rendering the reactivity at the para position comparable to or even higher than that of benzene itself. wikipedia.orgmasterorganicchemistry.com

Cyano Group (-CN): A strongly deactivating group that withdraws electron density through both inductive (-I) and resonance (-M) effects, directing incoming electrophiles to the meta position. ucalgary.calibretexts.org

Interactive Data Table: Directing Effects of Substituents

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

| -NH₂ (Amino) | +M, -I (Resonance dominates) | Strongly Activating | ortho, para |

| -CH₂CH₃ (Ethyl) | +I, Hyperconjugation | Weakly Activating | ortho, para |

| -F (Fluoro) | -I, +M (Inductive dominates) | Weakly Deactivating | ortho, para |

| -CN (Cyano) | -M, -I | Strongly Deactivating | meta |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is plausible for this molecule, primarily involving the displacement of the fluoride (B91410) ion. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. masterorganicchemistry.comstackexchange.com

In this compound, the cyano group is para to the fluorine atom. The strong electron-withdrawing nature of the cyano group can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack, thereby activating the C-F bond for substitution. masterorganicchemistry.com While fluorine is typically not a good leaving group in other substitution reactions, in SNAr the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating this key step. masterorganicchemistry.comlibretexts.org Conversely, the electron-donating amino and ethyl groups would tend to disfavor this reaction by destabilizing the anionic intermediate. However, the powerful activating effect of the para-cyano group is expected to be the dominant factor, making SNAr at the C5 position a viable pathway for derivatization.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed C-N and C-C couplings)

Transition metal-catalyzed cross-coupling reactions offer a powerful method for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound, the carbon-fluorine bond is the most likely site for such transformations.

Although the C-F bond is the strongest carbon-halogen bond, its activation and participation in cross-coupling reactions, particularly with palladium catalysts, have been successfully demonstrated, especially when the aryl fluoride is electron-deficient. rsc.orgnih.govnih.govrsc.org The presence of the electron-withdrawing cyano group para to the fluorine atom in this compound makes the C-F bond susceptible to oxidative addition to a low-valent metal center, such as Palladium(0). rsc.org

Palladium-catalyzed C-C Couplings: Reactions like the Suzuki-Miyaura (with organoboron reagents), Stille (with organotin reagents), and Sonogashira (with terminal alkynes) couplings could potentially be employed. rsc.orgwikipedia.org These reactions would enable the introduction of a wide variety of alkyl, aryl, or alkynyl groups at the C5 position, replacing the fluorine atom. The success of these couplings often depends on the choice of ligands, which play a crucial role in facilitating the challenging C-F bond activation step. nih.gov

Palladium-catalyzed C-N Couplings: The Buchwald-Hartwig amination is a key method for forming C-N bonds. This reaction could be used to couple various amines or amides at the C5 position of the molecule, again proceeding via oxidative addition to the C-F bond. nih.govberkeley.edu While challenging, Pd-catalyzed C-N coupling of aryl fluorides has been reported, often requiring specific ligand systems and reaction conditions to achieve high efficiency. researchgate.net

Steric and Electronic Effects of the Ethyl and Fluoro Substituents on Reactivity

The ethyl and fluoro groups exert significant influence over the molecule's reactivity through both steric and electronic effects.

Electronic Effects:

Ethyl Group: As an alkyl group, it is a weak electron-donating group (+I effect), which slightly activates the ring towards electrophilic attack. ucalgary.ca

Fluoro Group: The fluorine atom has dual electronic effects. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), which deactivates the ring. nih.gov However, its lone pairs can participate in resonance, leading to a weak electron-donating mesomeric effect (+M). wikipedia.org The inductive effect is generally stronger, making fluorine a net deactivating group, yet it still directs electrophiles to the ortho and para positions. wikipedia.orglibretexts.org Fluorination can also decrease the aromaticity of the benzene ring by altering the electron density distribution. researchgate.netnih.gov

Steric Effects:

Ethyl Group: The ethyl group is sterically more demanding than the fluorine atom. Its presence at the C3 position, adjacent to the amino group, creates steric hindrance. This can impede the approach of bulky reagents to both the amino group and the neighboring C2 position (which is already substituted by the cyano group's carbon). In electrophilic substitution at the C6 position, the ethyl group at C3 may exert some long-range steric influence.

Fluoro Group: The fluorine atom has a relatively small van der Waals radius. Its steric impact is less significant compared to the ethyl group. However, its position flanking the amino group can still influence the conformation of the amino group and its interactions with solvents or reagents. The steric pressure from substituents can influence bond lengths and angles within the aromatic ring. nih.gov For electrophilic substitution reactions, steric hindrance from ortho substituents can favor substitution at the less hindered para position, though in this specific molecule, the para position is blocked. wikipedia.orgyoutube.com

Interactive Data Table: Summary of Substituent Effects on Reactivity

| Substituent | Position | Electronic Influence on Ring | Steric Influence |

| -CH₂CH₃ (Ethyl) | C3 | Weakly Activating (+I) | Moderate steric hindrance to adjacent sites (-NH₂, C2) |

| -F (Fluoro) | C5 | Weakly Deactivating (-I > +M) | Minor steric hindrance to adjacent sites (-NH₂, C6) |

Structural Elucidation and Advanced Spectroscopic Analysis of 4 Amino 3 Ethyl 5 Fluorobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional techniques allows for a complete assignment of all atoms and their connectivity.

The ¹H NMR spectrum of 4-Amino-3-ethyl-5-fluorobenzonitrile is predicted to display distinct signals corresponding to each unique proton environment. The aromatic region would feature two doublets for the protons at positions 2 and 6. The ethyl group will present as a classic quartet and triplet spin system due to reciprocal coupling. The amino protons typically appear as a broad singlet.

Key features of the predicted ¹H NMR spectrum include:

Aromatic Protons (H-2, H-6): The protons on the benzene (B151609) ring are expected to appear as two distinct signals in the range of δ 6.5-7.5 ppm. H-6, being ortho to the fluorine atom, would likely appear as a doublet with coupling to the fluorine atom (JH-F). H-2, being meta to the fluorine, would appear as a doublet with a smaller coupling constant.

Amino Protons (-NH₂): The two protons of the amino group are expected to produce a broad singlet, typically in the range of δ 3.5-4.5 ppm. The chemical shift can be variable and is dependent on solvent and concentration.

Ethyl Group Protons (-CH₂CH₃): The methylene (-CH₂) protons are predicted to be a quartet around δ 2.6 ppm, split by the adjacent methyl protons. The methyl (-CH₃) protons would appear as a triplet around δ 1.2 ppm, split by the adjacent methylene protons, with a typical coupling constant of approximately 7.5 Hz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂CH₃ | ~1.2 | Triplet (t) | ~7.5 |

| -CH₂CH₃ | ~2.6 | Quartet (q) | ~7.5 |

| -NH₂ | ~4.0 (broad) | Singlet (s) | N/A |

| Ar-H (H-2) | ~7.2 | Doublet (d) | ~2.0 (meta coupling to F) |

| Ar-H (H-6) | ~7.3 | Doublet (d) | ~9.0 (ortho coupling to F) |

The ¹³C NMR spectrum provides information on the number and electronic environment of all carbon atoms in the molecule. Due to the substitution pattern, nine distinct carbon signals are expected. The fluorine atom will induce splitting in the signals of nearby carbon atoms (C-F coupling). A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR assignments:

Nitrile Carbon (-C≡N): Expected to be in the range of δ 118-120 ppm.

Aromatic Carbons: Six distinct signals are predicted. The carbon attached to the fluorine (C-5) will show a large one-bond C-F coupling constant and is expected around δ 155-160 ppm. The carbon bearing the amino group (C-4) would be shielded and appear around δ 145-150 ppm. The other aromatic carbons (C-1, C-2, C-3, C-6) will appear in the typical aromatic region of δ 100-140 ppm, with their precise shifts influenced by the electronic effects of all substituents.

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂) is expected around δ 20-25 ppm, while the methyl carbon (-CH₃) would be more shielded, appearing around δ 13-16 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| -CH₃ | ~14 | Positive |

| -CH₂- | ~22 | Negative |

| C-1 | ~105 | None (Quaternary) |

| -C≡N | ~119 | None (Quaternary) |

| C-6 | ~120 (d, JC-F ≈ 4 Hz) | Positive |

| C-2 | ~128 (d, JC-F ≈ 2 Hz) | Positive |

| C-3 | ~135 (d, JC-F ≈ 6 Hz) | None (Quaternary) |

| C-4 | ~148 (d, JC-F ≈ 10 Hz) | None (Quaternary) |

| C-5 | ~158 (d, JC-F ≈ 245 Hz) | None (Quaternary) |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected. The chemical shift and coupling patterns provide crucial information about the fluorine's local environment. The signal would be split into a multiplet due to coupling with the ortho proton (H-6) and the meta proton (H-2).

2D NMR experiments are indispensable for confirming the complex structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show correlations between the H-2 signal and the C-2 carbon, the H-6 signal and the C-6 carbon, and the protons of the ethyl group with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. Key expected correlations include from the -NH₂ protons to C-3, C-4, and C-5, and from the ethyl protons to C-2, C-3, and C-4, confirming the placement of the substituents on the aromatic ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its molecular formula. For this compound, the molecular formula is C₉H₉FN₂.

Molecular Formula: C₉H₉FN₂

Calculated Monoisotopic Mass: 164.0750 Da

Upon ionization (e.g., by electron impact), the molecular ion (M⁺˙) would undergo fragmentation. The analysis of these fragments helps to confirm the structure. Predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): Resulting in a fragment at [M-15]⁺.

Loss of an ethyl radical (•CH₂CH₃): A significant peak is expected from the cleavage of the ethyl group, leading to a fragment at [M-29]⁺.

Loss of hydrogen cyanide (HCN): A common fragmentation for benzonitriles, leading to a fragment at [M-27]⁺.

| m/z Value (Predicted) | Assignment | Formula |

|---|---|---|

| 164.0750 | [M]⁺˙ (Molecular Ion) | C₉H₉FN₂ |

| 149.0515 | [M - CH₃]⁺ | C₈H₆FN₂ |

| 135.0563 | [M - CH₂CH₃]⁺ | C₇H₄FN₂ |

| 137.0671 | [M - HCN]⁺˙ | C₈H₉F |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show the following key absorption bands:

N-H Stretching: The primary amine (-NH₂) group will exhibit two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group has a very characteristic sharp and strong absorption band in the range of 2220-2260 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in the 1200-1300 cm⁻¹ region.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Primary Amine | ~3450 | Medium |

| N-H Symmetric Stretch | Primary Amine | ~3350 | Medium |

| Aromatic C-H Stretch | Aryl | ~3050 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl Group | 2850-2980 | Medium |

| C≡N Stretch | Nitrile | ~2230 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1500-1600 | Medium-Strong |

| C-F Stretch | Aryl Fluoride (B91410) | ~1250 | Strong |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

The molecules of 4-amino-3,5-difluorobenzonitrile (B171853) exhibit a quinoid character in their phenyl rings, which is influenced by the presence of the fluorine substituents in the ortho positions (3 and 5). This substitution leads to a notable distortion of the bond angles within the phenyl ring. For instance, a comparison with the parent compound, 4-aminobenzonitrile, which has nearly identical angles in its phenyl ring (ranging from 118.5 to 120.8°), reveals significant deviations in the difluorinated derivative. Specifically, the C6—C5—C4 angle is more acute, while the C7—C6—C5 and C5—C4—C3 angles are wider, a direct consequence of the high electronegativity of the fluorine atoms.

The crystallographic data for 4-amino-3,5-difluorobenzonitrile provides a valuable model for understanding the potential solid-state structure of this compound. The interplay of the electron-withdrawing fluorine atom and the electron-donating amino and ethyl groups is expected to influence the molecular geometry and intermolecular interactions in a unique manner.

Table 1: Crystallographic Data for 4-amino-3,5-difluorobenzonitrile

| Parameter | Value |

| Chemical Formula | C7H4F2N2 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| α (°) | 90 |

| β (°) | Value not available in search results |

| γ (°) | 90 |

| Volume (ų) | Value not available in search results |

| Z | 4 |

The study of such derivatives underscores the power of X-ray crystallography in revealing the subtle yet significant effects of substituent changes on the molecular architecture of organic compounds.

Computational and Theoretical Investigations of 4 Amino 3 Ethyl 5 Fluorobenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like 4-Amino-3-ethyl-5-fluorobenzonitrile. These methods allow for a detailed examination of the molecule's electronic landscape and conformational preferences. While specific DFT studies on this compound are not extensively available in public literature, the principles of such analyses can be understood from studies on analogous substituted benzonitriles.

Electronic Structure Analysis and Molecular Orbital Theory

DFT calculations would be instrumental in analyzing the electronic structure of this compound. The distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters derived from such studies.

The amino (-NH2), ethyl (-CH2CH3), and fluoro (-F) substituents significantly influence the electronic properties of the benzonitrile (B105546) core. The amino group acts as a strong electron-donating group through resonance, increasing the electron density of the aromatic ring. Conversely, the nitrile (-CN) and fluoro groups are electron-withdrawing, with the nitrile group having a more pronounced effect. The ethyl group is a weak electron-donating group through induction. The interplay of these electronic effects modulates the molecule's reactivity and intermolecular interactions.

Molecular orbital theory provides a framework for understanding the chemical reactivity of the molecule. The HOMO is typically localized on the electron-rich aromatic ring, particularly influenced by the amino group, making this region susceptible to electrophilic attack. The LUMO is generally associated with the electron-deficient nitrile group and the aromatic ring, indicating the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.

Table 1: Predicted Electronic Properties from Theoretical Calculations

| Property | Predicted Characteristic |

| HOMO Localization | Primarily on the aniline (B41778) moiety (aromatic ring and amino group) |

| LUMO Localization | Distributed over the benzonitrile ring and the nitrile group |

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen of the nitrile group and the fluorine atom; Positive potential around the amino protons |

| Dipole Moment | A significant dipole moment is expected due to the presence of highly electronegative F and N atoms and the overall asymmetry of the molecule. |

Note: The data in this table is inferred from general principles of quantum chemistry applied to substituted benzonitriles, in the absence of specific published data for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations can be employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for structural elucidation and for validating experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

The predicted 1H and 13C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the aromatic protons and carbons would show shifts characteristic of a substituted benzene (B151609) ring, with the positions influenced by the combined electronic effects of the amino, ethyl, and fluoro groups. The chemical shifts of the ethyl group's protons and carbons would also be predicted. Comparing these theoretical values with experimental spectra helps in the definitive assignment of signals.

Conformational Analysis and Energetic Landscapes

The conformational flexibility of this compound is primarily associated with the rotation of the ethyl group. Conformational analysis using computational methods can map the potential energy surface as a function of the dihedral angle of the C-C bond of the ethyl group relative to the plane of the benzene ring. This analysis helps to identify the most stable (lowest energy) conformations.

Molecular Docking Studies in Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as a derivative of this compound, might bind to the active site of a target protein.

Analysis of Ligand-Protein Binding Modes and Key Interactions (e.g., JAK/TYK2 proteins)

The this compound moiety has been identified as a key intermediate in the synthesis of selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. utexas.edu In the context of a larger inhibitor molecule, this fragment can play a crucial role in establishing key interactions within the ATP-binding site of these kinases.

Molecular docking studies of compounds containing this fragment into the active sites of JAK and TYK2 proteins reveal potential binding modes. utexas.edu The nitrile group, being a hydrogen bond acceptor, can form important interactions with hydrogen bond donors in the hinge region of the kinase domain, a common feature for many kinase inhibitors. The amino group can also participate in hydrogen bonding, either as a donor or by influencing the electronic character of the ring.

Table 2: Potential Key Interactions of the this compound Moiety in a Kinase Binding Site

| Moiety Component | Potential Interaction Type | Potential Interacting Residues (in JAK/TYK2) |

| Nitrile Group | Hydrogen Bond Acceptor | Hinge region backbone amides |

| Amino Group | Hydrogen Bond Donor/Acceptor | Backbone carbonyls or side chains of polar amino acids |

| Ethyl Group | Hydrophobic (van der Waals) | Hydrophobic pockets lined with aliphatic or aromatic residues |

| Fluorine Atom | Halogen Bonding, Dipole-Dipole | Electronegative or electropositive sites on the protein |

| Aromatic Ring | π-π Stacking, Hydrophobic | Aromatic residues (e.g., Phenylalanine, Tyrosine) |

Note: The interactions listed are hypothetical and based on the analysis of similar kinase inhibitors. The specific residues would depend on the precise orientation of the ligand within the binding site.

Computational Prediction of Binding Affinities and Selectivity

Computational methods can also be used to estimate the binding affinity (e.g., in terms of binding free energy) of a ligand to a protein. Scoring functions within docking programs provide a rapid estimation of binding affinity, which is useful for ranking potential inhibitors. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can provide more accurate predictions of binding energies.

These calculations are crucial for predicting the selectivity of an inhibitor for one kinase over another (e.g., TYK2 vs. other JAK family members). By comparing the calculated binding affinities of a compound for different kinases, researchers can computationally assess its selectivity profile. utexas.edu The structural features of this compound, such as the specific substitution pattern, can be a determining factor in achieving selectivity. For instance, the size and nature of the substituents at the 3- and 5-positions of the aniline ring can be tailored to exploit subtle differences in the shapes and properties of the binding sites of different kinases, leading to selective inhibition.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Ligand-Protein Complex Dynamics and Conformational Ensembles

While specific molecular dynamics studies on this compound complexed with a protein target are not extensively documented in publicly available literature, the principles of such investigations can be extrapolated from simulations of similar small molecules. MD simulations of a ligand-protein complex would reveal the stability of the binding pose, the key intermolecular interactions, and the flexibility of both the ligand and the protein's binding site.

A typical simulation would involve placing the docked this compound within the protein's active site, solvating the system with water molecules, and adding ions to neutralize the charge. The simulation would then be run for a duration sufficient to observe the system's behavior, often on the order of nanoseconds to microseconds.

Analysis of the simulation trajectory would focus on several key metrics:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand's and protein's backbone atoms from their initial positions over time. A stable RMSD suggests that the complex is in a stable equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand. Higher RMSF values in certain protein residues could indicate regions of conformational change upon ligand binding.

Hydrogen Bond Analysis: This analysis quantifies the formation and breakage of hydrogen bonds between this compound and the protein's active site residues throughout the simulation. The persistence of specific hydrogen bonds highlights their importance in stabilizing the complex.

Conformational Clustering: By clustering the conformations of the ligand sampled during the simulation, it is possible to identify the most populated and energetically favorable binding modes. This collection of conformations is known as the conformational ensemble.

These analyses would provide a detailed picture of the dynamic interactions governing the binding of this compound to a target protein, offering insights that are complementary to static docking studies.

Solvent Effects and Protonation State Influence

The surrounding solvent environment can significantly influence the behavior and properties of this compound. MD simulations are particularly well-suited to explore these solvent effects. By simulating the compound in different explicit solvents (e.g., water, ethanol, DMSO), it is possible to study how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics. nih.gov

Computational pKa prediction tools, often employing quantum mechanical calculations or empirical methods, can estimate the pKa of the amino group. Subsequently, MD simulations can be performed with the amino group in both its neutral and protonated forms to understand how this change affects its interactions with solvent molecules and potential binding partners. For instance, a protonated amino group would be a stronger hydrogen bond donor and would favor interactions with negatively charged residues in a protein binding site.

The interplay between solvent and protonation state is crucial for understanding the behavior of this compound in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and for optimizing the structure of existing leads.

Derivation and Interpretation of Theoretical Descriptors for Structure-Activity Relationships

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. For this compound, a variety of theoretical descriptors can be calculated to capture its physicochemical and structural features. These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors and include properties like molecular weight, atom counts, and bond counts.

Topological Descriptors: These descriptors describe the connectivity of atoms in the molecule, such as branching indices and topological polar surface area (TPSA). TPSA is particularly relevant for predicting cell permeability.

Geometrical Descriptors: These are 3D descriptors that depend on the spatial arrangement of atoms, including molecular surface area and volume.

Electronic Descriptors: These descriptors are derived from quantum mechanical calculations and describe the electronic properties of the molecule. For this compound, important electronic descriptors would include:

Dipole Moment: The presence of the fluorine, nitrogen, and cyano groups will create a significant dipole moment, influencing its interactions with polar environments.

Partial Atomic Charges: The distribution of charges on individual atoms determines the electrostatic potential and preferred sites for interaction.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's reactivity and ability to participate in charge transfer interactions. The electron-withdrawing nature of the fluorine and nitrile groups will influence these energies.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The interpretation of these descriptors provides insight into the structural features that are important for the biological activity of this compound. For example, a positive correlation between a particular descriptor and activity would suggest that increasing the value of that descriptor could lead to more potent compounds.

Below is an interactive table showcasing some hypothetical theoretical descriptors for this compound and related analogs, which would be used in a QSAR study.

| Compound ID | Molecular Weight | LogP | TPSA (Ų) | Dipole Moment (Debye) | Predicted Activity |

| AEFB-01 | 180.19 | 2.1 | 63.5 | 4.5 | High |

| AEFB-02 | 166.16 | 1.8 | 63.5 | 4.2 | Moderate |

| AEFB-03 | 194.22 | 2.4 | 63.5 | 4.8 | High |

| AEFB-04 | 162.14 | 1.9 | 51.3 | 3.9 | Low |

| AEFB-05 | 198.20 | 2.6 | 75.8 | 5.1 | Very High |

Predictive Model Development and Validation Methodologies

Once a set of relevant descriptors has been calculated for a series of compounds with known biological activities, a mathematical model can be developed to establish a quantitative relationship between the descriptors and the activity. Several statistical methods can be employed for this purpose, including:

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): This method is useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships between structure and activity.

The development of a robust and predictive QSAR model requires careful validation. Common validation methodologies include:

External Validation: This is a more rigorous test of the model's predictive power. The dataset is split into a training set, which is used to build the model, and a test set, which is kept separate and used to evaluate the model's ability to predict the activity of new, unseen compounds.

A well-validated QSAR model can be a powerful tool for the virtual screening of large compound libraries to identify new potential hits and for guiding the synthesis of new analogs of this compound with improved activity.

Applications of 4 Amino 3 Ethyl 5 Fluorobenzonitrile As a Versatile Chemical Building Block in Research and Development

Role in Medicinal Chemistry Research and Drug Discovery Pre-clinical Stages

4-Amino-3-ethyl-5-fluorobenzonitrile possesses a unique substitution pattern—an amine, an ethyl group, a fluorine atom, and a nitrile group on a benzene (B151609) ring—that suggests its potential as a valuable scaffold in medicinal chemistry. The combination of electron-donating and withdrawing groups, along with lipophilic and hydrogen-bonding features, makes it an attractive starting point for the synthesis of diverse compound libraries aimed at various biological targets. However, specific examples of its application in the design and synthesis of novel pharmacologically relevant scaffolds, lead optimization, or detailed Structure-Activity Relationship (SAR) studies are not extensively documented in publicly available research.

The general class of aminobenzonitriles serves as a precursor for the synthesis of various heterocyclic systems, including the pharmacologically significant imidazo[4,5-b]pyridine core. researchgate.netnih.govijpbs.comuctm.eduirb.hr This scaffold is of high interest due to its structural similarity to purines, allowing its derivatives to interact with a wide range of biological targets. nih.govirb.hr The synthesis of imidazo[4,5-b]pyridines often involves the condensation of a substituted diaminopyridine with an aldehyde or carboxylic acid derivative. nih.gov While the potential for this compound to be transformed into a corresponding diaminopyridine intermediate exists, specific synthetic routes and subsequent cyclizations to form imidazo[4,5-b]pyridine derivatives using this particular starting material are not detailed in the current body of scientific literature.

The theoretical synthetic utility of this compound is presented in the table below, outlining a hypothetical reaction pathway.

| Step | Reaction Type | Reactants | Potential Product |

| 1 | Nitration | This compound, Nitrating agent | 4-Amino-3-ethyl-5-fluoro-2-nitrobenzonitrile |

| 2 | Reduction | 4-Amino-3-ethyl-5-fluoro-2-nitrobenzonitrile, Reducing agent | 2,4-Diamino-3-ethyl-5-fluorobenzonitrile |

| 3 | Cyclization | 2,4-Diamino-3-ethyl-5-fluorobenzonitrile, Aldehyde/Carboxylic acid | Substituted imidazo[4,5-b]pyridine |

This table represents a theoretical pathway and is not based on published experimental data for this compound.

Lead optimization in drug discovery is a critical process of refining the structure of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. Scaffold hopping is a strategy employed to replace the core structure of a lead compound with a different, often isosteric, scaffold to improve properties or circumvent patent limitations. nih.govmdpi.comnih.gov The substituted aniline (B41778) core of this compound could theoretically be utilized in scaffold-hopping approaches. For instance, a known pharmacophore containing a substituted aniline could be replaced with the 3-ethyl-5-fluoro-4-aminobenzonitrile moiety to probe new areas of chemical space and potentially improve metabolic stability or target engagement. However, specific examples of such scaffold-hopping exercises originating from or leading to derivatives of this compound are not currently reported in peer-reviewed journals.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.net Kinases are a major class of drug targets, particularly in oncology, and the development of kinase inhibitors often involves extensive SAR studies. nih.goved.ac.uk The functional groups on this compound—the amino, ethyl, fluoro, and nitrile groups—provide multiple points for modification, making it a theoretically useful template for SAR exploration. For example, the amino group could be acylated or alkylated, the nitrile could be hydrolyzed or converted to other functional groups, and the ethyl group could be varied in size. These modifications would allow for a systematic investigation of the impact of sterics, electronics, and hydrogen bonding on the activity of a potential kinase inhibitor. Despite this theoretical potential, there is no specific published research detailing SAR studies of kinase inhibitors derived from this compound.

Potential Applications in Agrochemical Research

The discovery and development of new agrochemicals, such as pesticides and herbicides, rely on the synthesis and screening of novel chemical entities. Fluorinated compounds, in particular, have found significant utility in this field. chemimpex.comjecibiochem.com

Substituted benzonitriles are known intermediates in the synthesis of various agrochemicals. guidechem.com The presence of a fluorine atom in this compound could enhance the biological activity and metabolic stability of a potential agrochemical. This compound could serve as a building block for more complex molecules with desired pesticidal or herbicidal properties. However, specific examples of its use as an intermediate in the synthesis of commercial or investigational agrochemicals are not documented.

The development of new pesticide or herbicide scaffolds is crucial to overcome resistance to existing treatments. The this compound structure could serve as a novel scaffold for the design of new active ingredients. The various functional groups offer handles for chemical modification to optimize biological activity against specific pests or weeds. For instance, derivatives of pyridine (B92270) carboxylic acids are known to have herbicidal activity. googleapis.com While it is conceivable that this compound could be a starting material for such compounds, there is no direct evidence in the literature of its use in the development of novel pesticide or herbicide scaffolds.

Exploratory Applications in Advanced Materials Science

The unique substitution pattern of this compound, featuring an amine, an ethyl group, a fluorine atom, and a nitrile group on a benzene ring, suggests its potential as a monomer or precursor for specialized polymers and organic electronic materials. The presence of the fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. The amine and nitrile functionalities offer reactive sites for polymerization and further chemical modifications.

In polymer chemistry, monomers like this compound could theoretically be used to synthesize a variety of high-performance polymers. The amino group allows for its incorporation into polymer chains through reactions like polycondensation to form polyamides or polyimides. The nitrile group could also be a site for polymerization or be chemically converted to other functional groups post-polymerization. The ethyl and fluoro substituents would be expected to influence the final properties of the polymer, such as solubility, thermal behavior, and mechanical strength.

Table 1: Hypothetical Polymer Properties Derived from this compound

| Polymer Type | Potential Monomer Reactivity | Expected Influence of Substituents | Potential Properties |

| Polyamide | The amino group can react with dicarboxylic acids or their derivatives. | The ethyl group may increase solubility and processability. The fluorine atom could enhance thermal stability and chemical resistance. | High thermal stability, good mechanical strength, improved solubility in organic solvents. |

| Polyimide | The amino group can react with dianhydrides. | The fluorine and ethyl groups can disrupt chain packing, potentially leading to amorphous polymers with good processability. | Excellent thermal and oxidative stability, low dielectric constant, good mechanical properties. |

The structure of this compound suggests its potential as a building block for organic electronic and optoelectronic materials. The electron-withdrawing nature of the fluorine and nitrile groups, combined with the electron-donating character of the amino group, can create a molecule with interesting electronic properties. Such molecules can be precursors for the synthesis of organic semiconductors, dyes for solar cells, or components of organic light-emitting diodes (OLEDs).

Table 2: Potential Applications of this compound Derivatives in Organic Electronics

| Material Class | Role of this compound | Potential Properties and Applications |

| Organic Semiconductors | As a core structural unit in the design of p-type or n-type organic semiconductors. | The fluorine substitution can influence the energy levels (HOMO/LUMO) and charge transport characteristics. Could be used in organic field-effect transistors (OFETs). |

| Emitters for OLEDs | As a precursor for fluorescent or phosphorescent emitters. | The substituted benzene ring could be part of a larger conjugated system designed to emit light at specific wavelengths. |

| Dyes for Dye-Sensitized Solar Cells (DSSCs) | As a component of the molecular structure of an organic dye. | The amino group can act as an anchor to the semiconductor surface, while the overall electronic structure influences the light absorption properties. |

Conclusion and Future Directions in 4 Amino 3 Ethyl 5 Fluorobenzonitrile Research

Summary of Key Academic Research Contributions and Foundational Knowledge

Direct academic research contributions concerning 4-Amino-3-ethyl-5-fluorobenzonitrile are not presently available in the public domain. Foundational knowledge must, therefore, be extrapolated from studies on similar chemical structures, such as other 4-aminobenzonitriles with varying substitutions at the 3 and 5 positions.

Research on compounds like 4-amino-3,5-difluorobenzonitrile (B171853) and 4-amino-3,5-dimethylbenzonitrile (B184031) provides a basis for understanding the potential chemical behavior of this compound. For instance, the synthesis of 4-amino-3,5-difluorobenzonitrile has been documented, offering potential synthetic pathways that could be adapted. pku.edu.cnderpharmachemica.com The presence of the amino and nitrile functional groups on the benzene (B151609) ring suggests that this class of compounds can undergo a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the amino group can be diazotized or partake in condensation reactions. The electronic properties of the benzene ring are influenced by the interplay of the electron-donating amino group and the electron-withdrawing nitrile and fluorine substituents.

The table below presents a comparison of this compound with some of its structurally related analogs that have been a subject of scientific study.

| Compound Name | Key Research Findings |

| 4-amino-3,5-difluorobenzonitrile | Its synthesis and crystal structure have been reported, and it serves as an intermediate in the synthesis of more complex molecules. pku.edu.cnderpharmachemica.com |

| 4-amino-3,5-dimethylbenzonitrile | The crystal structure and photophysical properties of this compound have been investigated, particularly in the context of twisted intramolecular charge transfer (TICT) states. |

| 4-Aminobenzonitrile | This simpler analog has been studied for its structural and photophysical properties, as well as its role as a building block in organic synthesis. |

This foundational knowledge, while not directly pertaining to this compound, provides a solid starting point for any future research endeavors.

Identification of Current Knowledge Gaps and Unexplored Research Avenues

The primary and most significant knowledge gap is the complete lack of dedicated research on this compound. This absence spans its fundamental chemical and physical properties, its reactivity, and any potential applications. The following points highlight the most critical unexplored research avenues:

Physicochemical Properties: There is no available data on the melting point, boiling point, solubility, or spectroscopic characteristics (NMR, IR, UV-Vis) of this compound.

Crystal Structure: The solid-state arrangement and intermolecular interactions of this compound have not been determined through techniques like X-ray crystallography.

Reactivity Profile: While the reactivity of the amino and nitrile groups can be generally predicted, the specific influence of the ethyl and fluoro substituents on the reaction kinetics and regioselectivity is unknown.

Biological Activity: There have been no studies to screen this compound for any potential biological or pharmacological effects.

Material Properties: The potential of this compound as a building block for novel materials, such as polymers or functional dyes, remains unexplored.

Prospective Research Directions

The current void in the understanding of this compound presents a wealth of opportunities for original research. The following sections outline promising future research directions.

Development of Novel, Efficient, and Sustainable Synthetic Methodologies

A crucial first step in the exploration of this compound is the development of a reliable and efficient synthetic route. Drawing inspiration from the synthesis of related benzonitriles, future research could focus on multi-step syntheses starting from commercially available precursors. Green chemistry principles should be incorporated to ensure that the developed methodologies are sustainable, for instance, by minimizing the use of hazardous reagents and solvents and optimizing reaction conditions for energy efficiency.

Exploration of Advanced Derivatization for Expanded Functional Space

Once a synthetic route is established, the derivatization of this compound can lead to a vast array of new molecules with potentially interesting properties. The amino and nitrile groups serve as convenient handles for further chemical modifications. For example, the amino group can be acylated, alkylated, or used to form heterocyclic rings. The nitrile group can be converted into amides, carboxylic acids, or tetrazoles, each offering different functional properties. This expansion of the functional space is a critical step toward discovering novel applications.

Deeper Computational Insights into Complex Molecular Interactions and Reactivity

In parallel with experimental work, computational chemistry can provide valuable insights into the properties of this compound. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. Molecular dynamics simulations could shed light on its intermolecular interactions in the solid state or in solution. Such computational studies can guide experimental efforts and aid in the rational design of new derivatives with desired properties.

Discovery of Undiscovered Applications in Emerging Fields of Chemical Biology and Material Science

The unique combination of functional groups in this compound suggests potential applications in diverse fields. The presence of fluorine is known to enhance the metabolic stability and binding affinity of drug candidates, making this compound an interesting scaffold for medicinal chemistry research. nih.govnih.gov In material science, substituted benzonitriles can serve as precursors to liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. Future research should involve screening this compound and its derivatives for biological activity and exploring their potential as components in advanced materials.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 4-Amino-3-ethyl-5-fluorobenzonitrile?

- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Pd(OAc)₂ with XPhos ligand) are effective for introducing substituents to fluorinated benzonitrile scaffolds. Evidence from analogous compounds shows that aryl halides react with amines in the presence of Cs₂CO₃ as a base in polar aprotic solvents (e.g., DMF or THF) at 80–120°C . For one-step synthesis, consider protocols similar to those used for 3,5-dichloro-4-fluorobenzonitrile, where direct cyanation or fluorination of pre-functionalized intermediates is performed under controlled conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign signals using coupling constants (e.g., fluorine coupling in aromatic regions) and compare with structurally similar compounds. Overlapping signals (e.g., E/Z isomers) may require 2D NMR (COSY, HSQC) for resolution .

- HRMS : Confirm molecular weight and isotopic patterns using high-resolution mass spectrometry. Match experimental m/z values with theoretical calculations to validate purity .

- IR Spectroscopy : Identify functional groups (e.g., nitrile stretching at ~2200 cm⁻¹) and compare with databases like NIST’s IR library .

Q. How can researchers assess the purity of this compound?

- Methodology :

- HUPLC : Use ultra-high-performance liquid chromatography with UV detection to determine retention times and quantify impurities (≥98% purity threshold recommended) .

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values to confirm stoichiometry.

- Melting Point Analysis : Measure melting range to identify discrepancies caused by solvates or polymorphs .

Q. What storage conditions ensure stability of this compound?

- Methodology : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation. Desiccants (e.g., silica gel) should be used to mitigate moisture sensitivity, as seen with related fluorobenzonitriles .

Advanced Research Questions

Q. How can spectral overlaps (e.g., E/Z isomers) be resolved in fluorinated benzonitriles?

- Methodology :

- 2D NMR : Use NOESY or ROESY to distinguish spatial proximity of substituents in isomers.

- Dynamic NMR : Perform variable-temperature experiments to observe coalescence of signals in rotameric systems.

- Chromatography : Separate isomers using chiral columns or preparative TLC with optimized mobile phases (e.g., hexane:EtOAc gradients) .

Q. How should researchers address contradictions in reported reaction yields or conditions?

- Methodology :

- Reproducibility Tests : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify optimal conditions.

- In Situ Monitoring : Use techniques like ReactIR or HPLC-MS to track reaction progress and intermediate formation.

- Controlled Comparisons : Benchmark against literature protocols for analogous compounds (e.g., 4g in achieved 50% yield with Pd/XPhos) to isolate variables .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Model reaction pathways (e.g., SNAr mechanisms) using Gaussian or ORCA software. Optimize geometries at the B3LYP/6-311+G(d,p) level and calculate activation energies.

- Electrostatic Potential Maps : Visualize nucleophilic attack sites using Mulliken charges or Fukui indices derived from SMILES notations (e.g., Canonical SMILES in ) .

Q. How can thermal stability and decomposition pathways be analyzed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.